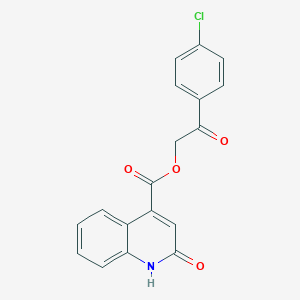

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

Description

Chemical Structure: The compound features a quinoline core substituted at position 2 with a hydroxyl group (-OH) and at position 4 with an ester moiety. The ester group consists of a 2-oxoethyl linker attached to a 4-chlorophenyl ring (Fig. 1). Its molecular formula is C₂₅H₁₉ClNO₅ (CAS: 353466-91-8) .

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO4/c19-12-7-5-11(6-8-12)16(21)10-24-18(23)14-9-17(22)20-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELOMABFBSRQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves esterification to form the 2-oxoethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline ring or the chlorophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparaison Avec Des Composés Similaires

Key Features :

- Quinoline Core: The aromatic quinoline system provides a planar scaffold for intermolecular interactions.

- Hydroxyl Group at Position 2 : Enhances solubility via hydrogen bonding and may participate in target binding.

- Ester Moiety at Position 4 : The 4-chlorophenyl-2-oxoethyl group contributes to lipophilicity and steric bulk.

Synthesis : Derived from palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and esterification steps, as seen in analogous syntheses .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Impact of Substituents :

- Chlorine Atoms : Enhance lipophilicity (logP) and metabolic stability but may increase toxicity .

- Hydroxyl vs. Methoxy/Phenyl : The -OH group improves aqueous solubility and hydrogen bonding, whereas methoxy/phenyl groups favor membrane permeability .

- Steric Bulk : Bulky groups (e.g., isopropyl, benzyloxy) reduce rotational freedom and may hinder target binding .

Activité Biologique

The compound 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, drawing on existing research findings and case studies.

- Molecular Formula : C19H14ClNO4

- Molecular Weight : 355.77 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors. The presence of the 4-chlorophenyl group may enhance the lipophilicity and bioactivity of the compound, potentially allowing it to penetrate cellular membranes more effectively.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can inhibit the growth of various bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Activity

Quinoline derivatives have been investigated for their potential anticancer effects. A study demonstrated that similar compounds could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Case Study : A derivative with structural similarities to our compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 50 |

| 50 | 30 |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy.

- Absorption : The lipophilic nature due to the chlorophenyl group suggests good absorption characteristics.

- Distribution : Studies indicate high tissue distribution, particularly in liver and lung tissues.

- Metabolism : Metabolized primarily through hepatic pathways; potential for drug-drug interactions should be considered.

- Excretion : Primarily excreted via urine, necessitating monitoring in renal impairment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.